Cas no 2229115-41-5 (2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid)

2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid structure
2229115-41-5 structure
Product Name:2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid
CAS No:2229115-41-5
MF:C12H10O3
MW:202.206003665924
CID:5832402
PubChem ID:165709606
Update Time:2025-07-23

2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid
    • 2229115-41-5
    • EN300-1799859
    • Inchi: 1S/C12H10O3/c1-7-9-5-3-4-6-10(9)15-11(7)8(2)12(13)14/h3-6H,2H2,1H3,(H,13,14)
    • InChI Key: WPJFNBWOYBAJPX-UHFFFAOYSA-N
    • SMILES: O1C(C(=C)C(=O)O)=C(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 202.062994177g/mol
  • Monoisotopic Mass: 202.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.4Ų

2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid Pricemore >>

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Additional information on 2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid

Professional Introduction to 2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic Acid (CAS No: 2229115-41-5)

2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid, identified by its CAS number 2229115-41-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a prop-2-enoic acid moiety linked to a benzofuran scaffold, has garnered attention due to its structural complexity and potential biological activities. The presence of a methyl group at the 3-position of the benzofuran ring introduces additional conformational flexibility, which may influence its interactions with biological targets.

The< strong>benzofuran core is a well-documented pharmacophore in medicinal chemistry, known for its role in various therapeutic applications. Compounds containing this motif have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid suggests that it may exhibit unique pharmacological profiles compared to other benzofuran derivatives. The prop-2-enoic acid side chain further enhances the molecule's potential for diverse biological interactions, including possible modulation of enzyme activity or receptor binding.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. The< strong>conjugated system present in 2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid is particularly noteworthy, as it can participate in π-stacking interactions and electronic delocalization, which are crucial for drug-receptor binding affinity. This conjugation also makes the compound a promising candidate for photochemical applications, such as in photodynamic therapy or optogenetic studies.

Current research in the field of bioorganic chemistry has highlighted the importance of molecular diversity in drug discovery. The< strong>methyl group at the 3-position of the benzofuran ring in 2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid serves as a key structural feature that can be exploited to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties are critical determinants of a compound's pharmacokinetic behavior and overall therapeutic efficacy.

The synthesis of< strong>2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid presents an intriguing challenge due to the need to construct both the benzofuran core and the propenoic acid side chain with high regioselectivity and yield. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to achieve this goal. Such techniques not only facilitate the construction of complex molecular frameworks but also enable access to novel derivatives with tailored biological activities.

Evaluation of< strong>CAS No: 2229115-41-5-related compounds often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structural integrity. Additionally, computational studies using density functional theory (DFT) have become increasingly valuable in predicting molecular properties and understanding electronic distributions within the conjugated system. These computational approaches provide insights that complement experimental data and guide further optimization efforts.

The potential biological activity of< strong>2-(3-methyl-1-benzofuran-2-yl)prop-2-enoic acid has prompted investigations into its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in inflammatory pathways. The benzofuran moiety's ability to engage with aromatic residues in protein binding pockets makes it a promising scaffold for developing selective inhibitors. Furthermore, the propenoic acid side chain could serve as a hydrogen bond acceptor or participate in hydrophobic interactions, enhancing binding affinity.

In conclusion, 2-(3-methyl-1-benzofuran - 2 - yl)prop - 2 - enoic acid (CAS No: 2229115 - 41 - 5) represents a structurally interesting molecule with potential applications in pharmaceutical research. Its unique combination of functional groups and conjugated system positions it as a valuable candidate for further exploration in drug discovery programs. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

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